7-Methoxy vs. 7-Hydroxy Substitution: Computed Lipophilicity and Hydrogen-Bonding Profile Distinguishes the Target Compound from STOCK1N-32152
The target compound carries a 7-methoxy group, whereas its closest catalogued analog, 3-(1-benzofuran-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (InterBioScreen ID STOCK1N-32152), bears a 7-hydroxy group [1][2]. This single-atom change eliminates one hydrogen-bond donor (HBD) and introduces a methyl group, resulting in a computed log P of 4.66 for the target compound versus 4.52 for the 7-hydroxy analog, and a log D (pH 7.4) of 4.66 versus 3.74 [1][2]. The polar surface area decreases from 59.67 Ų (7-hydroxy) to 48.67 Ų (7-methoxy) [1][2]. Both compounds satisfy Lipinski's Rule of Five, but the higher lipophilicity and lower HBD count of the target compound predict distinct membrane-partitioning and metabolic profiles [3].
| Evidence Dimension | Computed log P, log D (pH 7.4), polar surface area (PSA), hydrogen-bond donor count |
|---|---|
| Target Compound Data | log P = 4.66; log D (pH 7.4) = 4.66; PSA = 48.67 Ų; HBD = 0; rotatable bonds = 4 |
| Comparator Or Baseline | 3-(1-benzofuran-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (STOCK1N-32152): log P = 4.52; log D (pH 7.4) = 3.74; PSA = 59.67 Ų; HBD = 1; rotatable bonds = 3 |
| Quantified Difference | Δ log P = +0.14; Δ log D (pH 7.4) = +0.92; Δ PSA = −11.00 Ų; HBD count reduced from 1 to 0 |
| Conditions | JChem calculator predictions via ChemBase platform; pH 7.4 for log D |
Why This Matters
The 0.92 log-unit increase in log D at physiological pH translates to an approximately 8-fold higher predicted membrane partitioning, which directly affects cell-based assay exposure and pharmacokinetic interpretation.
- [1] ChemBase. 3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one (CBID: 181905). http://www.chembase.cn/molecule-181905.html (accessed 2026). View Source
- [2] ChemBase. 3-(1-Benzofuran-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (CBID: 192593). http://www.chembase.cn/molecule-192593.html (accessed 2026). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
